(S)-benzyl piperidin-3-ylcarbamate

Description

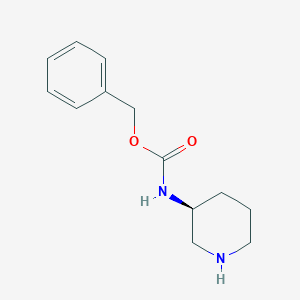

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(3S)-piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHZGURGZRSODK-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363797 | |

| Record name | Benzyl (3S)-piperidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478646-33-2 | |

| Record name | Benzyl (3S)-piperidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 478646-33-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-benzyl piperidin-3-ylcarbamate: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-benzyl piperidin-3-ylcarbamate is a chiral synthetic intermediate that holds significant importance in the field of drug discovery and development. As a derivative of the piperidine scaffold, a privileged structure in medicinal chemistry, this compound serves as a versatile building block for the synthesis of a wide array of complex molecules with therapeutic potential. The piperidine ring is a common feature in many approved drugs, valued for its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Structure and Properties

This compound, with the IUPAC name benzyl N-[(3S)-piperidin-3-yl]carbamate, is characterized by a piperidine ring substituted at the 3-position with a benzyl carbamate group. The "(S)" designation indicates the stereochemistry at the chiral center of the piperidine ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | benzyl N-[(3S)-piperidin-3-yl]carbamate |

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.30 g/mol [1] |

| CAS Number | 478646-33-2[1] |

| Appearance | Solid (typical) |

| Purity | Typically ≥97%[1] |

| Storage | Room temperature[1] |

Synthesis of this compound

The synthesis of this compound and its enantiomer is often achieved through the resolution of a racemic mixture of the corresponding piperidin-3-ylcarbamate compound. An alternative approach involves stereoselective synthesis starting from a chiral precursor. A general synthetic methodology is outlined below.

Experimental Protocol: Synthesis via Racemic Resolution

This protocol describes a general method for obtaining the (S)-enantiomer through the resolution of a racemic piperidin-3-ylcarbamate.

Materials:

-

Racemic benzyl piperidin-3-ylcarbamate

-

Chiral resolving agent (e.g., a chiral carboxylic acid like mandelic acid)

-

Suitable solvent (e.g., isopropanol, ethanol)

-

Base (e.g., sodium hydroxide)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic benzyl piperidin-3-ylcarbamate in a suitable solvent. Add an equimolar amount of the chiral resolving agent. Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to facilitate the crystallization of one diastereomeric salt.

-

Isolation of Diastereomer: Collect the crystallized diastereomeric salt by filtration. Wash the crystals with a small amount of cold solvent to remove impurities.

-

Liberation of the Chiral Amine: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent. Add a base to neutralize the chiral acid and liberate the free chiral amine into the organic layer.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with additional organic solvent. Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Applications in Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The piperidine moiety is a well-established scaffold in medicinal chemistry, known to impart desirable ADME (absorption, distribution, metabolism, and excretion) properties to drug candidates. The carbamate functional group provides a convenient handle for further chemical modifications and the introduction of diverse substituents, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. This compound is classified as a protein degrader building block, indicating its potential use in the development of targeted protein degradation therapies, such as PROTACs (Proteolysis Targeting Chimeras).[1]

While this compound itself is not typically the final active molecule, its structural features are incorporated into a variety of therapeutic agents. The N-benzyl piperidine motif, in a broader sense, is frequently employed in drug discovery to fine-tune efficacy and physicochemical properties.[2]

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound via the resolution of a racemic mixture.

References

(S)-Benzyl Piperidin-3-ylcarbamate: A Key Building Block for Targeted Protein Degradation

CAS Number: 478646-33-2

Abstract

(S)-benzyl piperidin-3-ylcarbamate is a chiral synthetic building block of significant interest in the field of drug discovery and development. Its structural motif is frequently incorporated into more complex molecules, particularly Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed for targeted protein degradation. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, and its critical role in the ubiquitin-proteasome signaling pathway. This document is intended for researchers, scientists, and professionals in drug development who are exploring innovative approaches to therapeutic intervention.

Introduction

Targeted protein degradation has emerged as a transformative strategy in modern pharmacology, offering the potential to address disease targets previously considered "undruggable."[1][2] PROTACs are at the forefront of this approach, functioning as heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3][4] The design of PROTACs involves three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

This compound serves as a valuable scaffold and linker component in the synthesis of these sophisticated molecules.[5][6] Its piperidine ring provides a semi-rigid structure that can be strategically modified to optimize the spatial orientation of the two ligands, which is crucial for the efficient formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical supplier databases and publicly available information.

| Property | Value | Reference |

| CAS Number | 478646-33-2 | [7][8] |

| Molecular Formula | C13H18N2O2 | [7][8] |

| Molecular Weight | 234.29 g/mol | [7][8] |

| Appearance | White to off-white solid | |

| Purity | ≥97% | [9] |

| Storage Temperature | Room temperature | [9] |

| Product Family | Protein Degrader Building Blocks | [9] |

Safety Information: For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Role in Targeted Protein Degradation

The primary application of this compound in drug discovery is as a precursor for the synthesis of PROTACs. The piperidine moiety can be incorporated into the linker region of the PROTAC, connecting the warhead (ligand for the protein of interest) to the E3 ligase ligand.

The Ubiquitin-Proteasome System and PROTACs

The ubiquitin-proteasome system (UPS) is a fundamental cellular process for the degradation of proteins. E3 ubiquitin ligases are key components of this system, responsible for recognizing specific substrate proteins and catalyzing the attachment of ubiquitin chains, which marks them for degradation by the proteasome.

PROTACs hijack this natural process. By bringing a target protein into close proximity with an E3 ligase, they induce the ubiquitination of the target, even if it is not a natural substrate of that E3 ligase. This leads to the selective degradation of the target protein. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[3]

References

- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. (S)-Benzylpiperidin-3-ylcarbamate , 97% , 478646-33-2 - CookeChem [cookechem.com]

- 9. calpaclab.com [calpaclab.com]

(S)-benzyl piperidin-3-ylcarbamate molecular weight

An In-depth Technical Guide on the Molecular Weight of (S)-benzyl piperidin-3-ylcarbamate

This guide provides a detailed analysis of the molecular weight of this compound, a crucial parameter for researchers and professionals in drug development and chemical synthesis. The accurate determination of molecular weight is fundamental for stoichiometric calculations, preparation of solutions with precise concentrations, and characterization of the compound.

Molecular Formula and Structure

This compound is a chiral organic compound. Its stereoisomer, (R)-benzyl piperidin-3-ylcarbamate, shares the same molecular formula and, consequently, the same molecular weight. The molecular formula for this compound has been identified as C₁₃H₁₈N₂O₂[1]. This formula indicates that each molecule is composed of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.

Quantitative Data Summary

The calculation of the molecular weight is based on the summation of the atomic weights of its constituent elements. The standard atomic weights as provided by the International Union of Pure and Applied Chemistry (IUPAC) are utilized for this purpose. For elements with a natural isotopic variation, a conventional single-number atomic weight is used for practical laboratory calculations.

Table 1: Atomic Weight of Constituent Elements

| Element | Symbol | Count | Standard Atomic Weight Interval | Conventional Atomic Weight ( g/mol ) |

| Carbon | C | 13 | [12.0096, 12.0116][2][3][4] | 12.011 |

| Hydrogen | H | 18 | [1.00784, 1.00811][5][6][7] | 1.008 |

| Nitrogen | N | 2 | [14.00643, 14.00728][2][8][9][10] | 14.007 |

| Oxygen | O | 2 | [15.99903, 15.99977][2][11][12][13][14] | 15.999 |

Table 2: Calculated Molecular Weight

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) |

| This compound | C₁₃H₁₈N₂O₂ | 234.298 |

Experimental Protocols: Molecular Weight Calculation

This section outlines the detailed methodology for the calculation of the molecular weight of this compound.

Objective: To determine the molecular weight of this compound based on its molecular formula and the standard atomic weights of its elements.

Materials:

-

Molecular Formula: C₁₃H₁₈N₂O₂

-

Conventional Atomic Weights ( g/mol ):

-

Carbon (C): 12.011

-

Hydrogen (H): 1.008

-

Nitrogen (N): 14.007

-

Oxygen (O): 15.999

-

Procedure:

-

Identify the number of atoms for each element in the molecular formula.

-

Carbon (C): 13

-

Hydrogen (H): 18

-

Nitrogen (N): 2

-

Oxygen (O): 2

-

-

Multiply the atom count of each element by its conventional atomic weight to find the total mass contribution of that element.

-

Total mass of Carbon = 13 × 12.011 g/mol = 156.143 g/mol

-

Total mass of Hydrogen = 18 × 1.008 g/mol = 18.144 g/mol

-

Total mass of Nitrogen = 2 × 14.007 g/mol = 28.014 g/mol

-

Total mass of Oxygen = 2 × 15.999 g/mol = 31.998 g/mol

-

-

Sum the total masses of all elements to obtain the molecular weight of the compound.

-

Molecular Weight = 156.143 + 18.144 + 28.014 + 31.998 = 234.299 g/mol

-

Result: The calculated molecular weight of this compound is 234.30 g/mol (rounded to two decimal places). This value is consistent with the molecular weight provided in chemical databases for this compound[1].

Visualization of Calculation Workflow

The following diagram illustrates the logical flow of the molecular weight calculation process.

Caption: Workflow for calculating the molecular weight of a chemical compound.

References

- 1. Benzyl (3R)-piperidin-3-ylcarbamate | C13H18N2O2 | CID 1514176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 3. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 8. Nitrogen - Wikipedia [en.wikipedia.org]

- 9. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 10. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

- 12. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 13. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 14. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

(S)-benzyl piperidin-3-ylcarbamate synthesis pathway

An In-depth Technical Guide to the Synthesis of (S)-benzyl piperidin-3-ylcarbamate

Introduction

This compound is a valuable chiral building block in medicinal chemistry and drug development. The piperidine ring is a common scaffold in many pharmaceutical compounds, and the protected amine at the 3-position allows for further selective functionalization. This guide provides a detailed overview of the primary synthetic pathway for this compound, including experimental protocols, quantitative data, and a visual representation of the synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Synthesis Pathway

The most direct and widely employed method for the synthesis of this compound is through the protection of the primary amine of (S)-3-aminopiperidine. This is achieved using benzyl chloroformate (Cbz-Cl or Z-Cl) as the protecting agent. The reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct generated during the reaction. The benzyloxycarbonyl (Cbz or Z) group is a robust protecting group for amines that prevents their nucleophilic and basic properties from interfering with subsequent reaction steps.[1][2]

The overall transformation is as follows:

(S)-3-aminopiperidine reacts with benzyl chloroformate in the presence of a base to yield this compound.

Synthesis Pathway Diagram

Caption: Reaction scheme for the Cbz protection of (S)-3-aminopiperidine.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, compiled from standard procedures for the Cbz protection of amines.[1][3]

Materials:

-

(S)-3-aminopiperidine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

-

Water (H₂O)

-

Tetrahydrofuran (THF) (optional, for biphasic system)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-3-aminopiperidine (1.0 eq) in water or a biphasic mixture of water and a suitable organic solvent like THF. Cool the mixture to 0 °C in an ice bath.

-

Addition of Base: Add a base, such as sodium carbonate (2.0 eq) or 2N sodium hydroxide solution, to the reaction mixture while stirring.[3]

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled and stirring mixture. Ensure the temperature is maintained at 0 °C during the addition.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature, continuing to stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

If a biphasic system was used, separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x volume).

-

If an aqueous system was used, extract the product into ethyl acetate (3 x volume).

-

-

Washing: Combine the organic extracts and wash successively with 1N HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound. Yields for Cbz protection of amines are generally high.

| Parameter | Value/Condition | Reference |

| Starting Material | (S)-3-aminopiperidine | N/A |

| Reagent | Benzyl chloroformate (Cbz-Cl) | [1][3] |

| Stoichiometry | Amine:Cbz-Cl:Base (approx. 1:1.1:2) | General Procedure |

| Solvent | Water, THF/Water, Ethyl Acetate | [1] |

| Base | Sodium carbonate, Sodium hydroxide, Magnesium oxide | [1][3] |

| Temperature | 0 °C to 70 °C (reflux) | [1] |

| Reaction Time | 1 - 4 hours | General Procedure |

| Typical Yield | High (typically >80-90% for similar protections) | General knowledge of amine protection |

Alternative Synthesis Strategies

While the direct chemical protection of (S)-3-aminopiperidine is the most common approach, alternative methods, particularly those employing biocatalysis, have been developed.

Enzymatic Cascade Synthesis:

A multi-enzyme cascade utilizing galactose oxidase (GOase) and imine reductase (IRED) has been reported for the synthesis of L-3-N-Cbz-aminopiperidine (the L-configuration corresponds to S).[4] This "one-pot" method starts from N-Cbz-protected L-ornithinol and proceeds through an initial oxidation to an amino aldehyde, followed by spontaneous cyclization to a cyclic imine, which is then reduced by the IRED to the final product.[4] This biocatalytic approach offers a more environmentally friendly ("green") synthesis under ambient conditions and can produce the enantiopure product with high fidelity.[4] Isolated yields of up to 54% have been reported for this multi-step enzymatic process.[4]

Caption: Biocatalytic synthesis of this compound.[4]

References

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Benzyl Chloroformate [commonorganicchemistry.com]

- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

The Strategic Role of (S)-Benzyl Piperidin-3-ylcarbamate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chiral piperidine scaffold is a cornerstone in contemporary drug discovery, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] Among the vast array of chiral piperidine building blocks, (S)-benzyl piperidin-3-ylcarbamate stands out as a versatile intermediate in the synthesis of complex therapeutic agents. Its rigid, three-dimensional structure and the presence of a protected amine allow for precise stereochemical control during synthesis, which is critical for optimizing drug-target interactions and minimizing off-target effects.[4][5] This technical guide delves into the multifaceted role of this compound and its derivatives in medicinal chemistry, with a focus on its application in the development of targeted therapies.

The Piperidine-3-ylcarbamate Core: A Privileged Scaffold

The piperidine ring is a prevalent motif in numerous approved drugs, valued for its ability to modulate properties such as solubility, lipophilicity, and metabolic stability.[5][6] The introduction of a carbamate at the 3-position, particularly with (S)-stereochemistry, provides a key vector for molecular recognition by target proteins. The benzyl group serves as a common protecting group for the piperidine nitrogen, enabling regioselective reactions at other positions before its removal in the final stages of a synthetic sequence.[7] This strategic protection is crucial in the multi-step synthesis of complex pharmaceuticals.

Applications in Targeted Drug Development

The (S)-piperidin-3-ylcarbamate scaffold has been instrumental in the development of several classes of therapeutic agents. Below, we explore its role in two prominent examples: PARP inhibitors for oncology and DPP-IV inhibitors for metabolic diseases.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

This compound and its derivatives are key intermediates in the synthesis of potent PARP inhibitors, such as niraparib.[8] PARP enzymes are central to the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, resulting in synthetic lethality.

Below is a diagram illustrating the mechanism of action of PARP inhibitors in cancer cells with defective homologous recombination repair.

Caption: Mechanism of PARP Inhibition Leading to Synthetic Lethality.

The following table summarizes the inhibitory activity of Niraparib, which incorporates the (S)-piperidin-3-yl scaffold, against PARP enzymes.

| Compound | Target | IC50 (nM) |

| Niraparib | PARP-1 | 3.8 |

| Niraparib | PARP-2 | 2.1 |

(Data sourced from publicly available pharmacological studies.)

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

The piperidine scaffold is also a key feature in the design of inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme responsible for the degradation of incretin hormones like GLP-1 and GIP.[9] By inhibiting DPP-IV, these drugs prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and improved glycemic control in type 2 diabetes.[10][11]

The diagram below illustrates the role of DPP-IV inhibitors in the incretin pathway.

Caption: The Incretin Pathway and the Action of DPP-IV Inhibitors.

The following table presents the in vitro inhibitory activities of exemplary DPP-IV inhibitors containing a piperidine or related heterocyclic ring system.

| Compound | Ring System | IC50 (µM) |

| 4-Benzylpiperidine Derivative | Piperidine | 1.6 ± 0.04 |

| 2-Benzylpyrrolidine Derivative | Pyrrolidine | 0.3 ± 0.03 |

| Phenethyl-piperazine Derivative | Piperazine | 1.2 ± 0.04 |

| 4-Amino-1-benzylpiperidine Derivative | Piperidine | 4.0 ± 0.08 |

(Data adapted from OAText, 2016[10])

Experimental Protocols

Detailed and precise experimental protocols are paramount in medicinal chemistry research. The following sections provide methodologies for the synthesis of key intermediates and final compounds incorporating the piperidine-3-ylcarbamate scaffold.

General Procedure for the Synthesis of Racemic Benzyl Piperidin-3-ylcarbamate

This protocol is a general representation based on patent literature for the hydrogenation of a pyridine precursor.[12][13]

Materials:

-

Benzyl pyridin-3-ylcarbamate

-

Palladium on carbon (10 wt. %)

-

Solvent (e.g., Methanol, Ethanol, or Acetic Acid)

-

Hydrogen gas

-

Filtration agent (e.g., Celite)

Procedure:

-

A solution of benzyl pyridin-3-ylcarbamate is prepared in the chosen solvent in a pressure-resistant hydrogenation vessel.

-

A catalytic amount of 10% palladium on carbon is added to the solution.

-

The vessel is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas (typically 50-100 psi).

-

The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, the reaction vessel is carefully depressurized, and the atmosphere is replaced with an inert gas.

-

The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with the reaction solvent.

-

The filtrate is concentrated under reduced pressure to yield the crude benzyl piperidin-3-ylcarbamate, which can be purified further by chromatography or recrystallization if necessary.

General Procedure for Optical Resolution of Racemic Benzyl Piperidin-3-ylcarbamate

This protocol outlines a general method for separating enantiomers using a chiral resolving agent, as described in patent literature.[12][13]

Materials:

-

Racemic benzyl piperidin-3-ylcarbamate

-

Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid)

-

Solvent (e.g., Ethanol, Isopropanol, or Acetonitrile)

-

Base (e.g., Sodium bicarbonate solution)

-

Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

-

The racemic benzyl piperidin-3-ylcarbamate is dissolved in a suitable solvent with gentle heating.

-

A solution of the chiral resolving agent (approximately 0.5 equivalents) in the same solvent is added to the piperidine solution.

-

The mixture is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization of the diastereomeric salt.

-

The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

-

To recover the free base of the desired enantiomer, the diastereomeric salt is suspended in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., saturated sodium bicarbonate).

-

The mixture is stirred until all solids have dissolved and the layers are separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the enantiomerically enriched this compound. The enantiomeric excess should be determined by chiral HPLC.

The following diagram illustrates a general workflow for the synthesis and resolution of this compound.

Caption: Synthetic and Resolution Workflow for this compound.

Conclusion

This compound and its related structures are more than just simple building blocks; they are enabling scaffolds that allow for the construction of highly specific and potent therapeutic agents. The stereochemical information and the synthetic handles provided by this intermediate are critical for the successful development of drugs that can navigate the complex biological landscapes of their targets. As drug discovery continues to move towards more personalized and targeted therapies, the strategic use of such well-defined chiral intermediates will undoubtedly remain a key factor in the design of the next generation of medicines.

References

- 1. (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate|lookchem [lookchem.com]

- 2. METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513 [data.epo.org]

- 3. WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

- 4. Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. Niraparib|lookchem [lookchem.com]

- 9. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oatext.com [oatext.com]

- 11. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

- 13. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

(S)-Benzyl Piperidin-3-ylcarbamate: A Comprehensive Technical Guide for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

(S)-Benzyl piperidin-3-ylcarbamate , also known as (S)-3-N-Cbz-amino-piperidine, is a chiral piperidine derivative of significant interest in the pharmaceutical industry. Its structural motif is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). The carbobenzyloxy (Cbz) protecting group on the 3-amino position allows for selective chemical modifications at other positions of the piperidine ring, making it a versatile intermediate in complex multi-step syntheses. This technical guide provides an in-depth overview of its synthesis, properties, and applications as a pharmaceutical intermediate.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | Benzyl (3S)-piperidin-3-ylcarbamate | N/A |

| CAS Number | 478646-33-2 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |

| Molecular Weight | 234.29 g/mol | [1][2] |

| Form | Solid | [2] |

| Hydrochloride CAS | 847454-42-6 | [3] |

| Hydrochloride MW | 270.75 g/mol | [3] |

| Storage | Room temperature, under inert atmosphere, protected from light | [3] |

Note: Some data are for the hydrochloride salt or the (R)-enantiomer and should be considered as approximations for the (S)-enantiomer free base.

Synthesis of this compound

The enantiomerically pure this compound can be synthesized through several routes, including enzymatic synthesis and chemical methods involving resolution of racemic mixtures.

Enzymatic Synthesis

A highly stereoselective method for the synthesis of L-3-N-Cbz-aminopiperidine (the S-enantiomer) involves a multi-enzyme cascade. This "one-pot" process starts from N-Cbz-protected L-ornithinol and utilizes a galactose oxidase (GOase) and an imine reductase (IRED) to achieve the desired product with high enantiopurity and an isolated yield of up to 54%.[1][4][5]

Experimental Protocol: Enzymatic Synthesis [1][4][6]

-

Reaction Setup: A reaction mixture is prepared in a sodium phosphate buffer (pH 7.5) containing the N-Cbz-protected L-ornithinol substrate.

-

Enzyme Addition: Galactose oxidase and imine reductase are added to the reaction mixture.

-

Incubation: The reaction is incubated at 30°C with agitation (e.g., 200 rpm) for 16-48 hours.

-

Work-up: The reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical Synthesis

Chemical synthesis typically involves the protection of the amino group of 3-aminopiperidine. An enantioselective synthesis starts with the resolution of racemic 3-aminopiperidine or a protected precursor, followed by the introduction of the Cbz group.

A general method for the preparation of piperidin-3-ylcarbamates involves the hydrogenation of the corresponding pyridin-3-ylcarbamate over a palladium catalyst. The resulting racemic piperidin-3-ylcarbamate can then be resolved into its enantiomers.[7]

Role as a Pharmaceutical Intermediate

This compound serves as a crucial intermediate primarily for the synthesis of (S)-3-aminopiperidine. The Cbz group is a robust protecting group that can be selectively removed under specific conditions, revealing the free amine for subsequent coupling reactions.

The (S)-3-aminopiperidine core is found in several modern drugs, particularly in dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes, such as Alogliptin and Linagliptin. While many synthesis routes for these drugs now utilize the Boc-protected (R)-3-aminopiperidine, the underlying synthetic strategy highlights the importance of a protected chiral 3-aminopiperidine intermediate.[8][9]

Caption: Logical flow of this compound as a protected intermediate.

Cbz Deprotection

The removal of the Cbz protecting group is a critical step to liberate the 3-amino functionality for further reactions. This is commonly achieved through catalytic hydrogenolysis or under acidic conditions.

Catalytic Hydrogenolysis

This is a widely used and often clean method for Cbz deprotection. The reaction proceeds by cleavage of the benzyl-oxygen bond with hydrogen gas in the presence of a palladium catalyst.

Experimental Protocol: Catalytic Hydrogenolysis [4][10]

-

Reaction Setup: this compound is dissolved in a suitable solvent, such as methanol or ethanol. A palladium on carbon catalyst (e.g., 10% Pd/C) is added to the solution.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas (typically at atmospheric or slightly elevated pressure, using a balloon or a hydrogenation apparatus).

-

Reaction Monitoring: The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the deprotected (S)-3-aminopiperidine.

Caption: Experimental workflow for the deprotection of the Cbz group by catalytic hydrogenolysis.

Acid-Mediated Deprotection

In cases where catalytic hydrogenation is not feasible due to the presence of other reducible functional groups in the molecule, acid-mediated deprotection offers a viable alternative. Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) or hydrochloric acid can be used.[11][12]

Experimental Protocol: Acid-Mediated Deprotection [12]

-

Reaction Setup: this compound is dissolved in a suitable solvent, and a strong acid such as HBr in acetic acid or concentrated HCl is added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated until TLC indicates the complete consumption of the starting material.

-

Work-up: The reaction mixture is typically diluted with a solvent and the pH is adjusted with a base to neutralize the acid. The product is then extracted into an organic solvent.

-

Purification: The organic layers are combined, dried, and concentrated. The crude product may be purified by crystallization or chromatography to yield the salt or free base of (S)-3-aminopiperidine.

Conclusion

This compound is a valuable chiral intermediate in pharmaceutical synthesis. Its primary utility lies in its role as a protected precursor for (S)-3-aminopiperidine, a key structural component of several important APIs. The availability of robust synthetic methods, including stereoselective enzymatic routes, and well-established deprotection protocols make it an attractive building block for drug development professionals. The choice of synthetic and deprotection strategy will depend on the specific requirements of the overall synthetic route, including the presence of other functional groups and considerations of cost and scalability.

References

- 1. rsc.org [rsc.org]

- 2. iris.unica.it [iris.unica.it]

- 3. achmem.com [achmem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

- 8. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. thalesnano.com [thalesnano.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. tdcommons.org [tdcommons.org]

The Discovery of (S)-benzyl piperidin-3-ylcarbamate Derivatives: A Survey of Synthetic Approaches and Biological Activities

Researchers, scientists, and drug development professionals are constantly exploring novel molecular scaffolds to address unmet medical needs. Among these, the piperidine moiety, a ubiquitous heterocyclic motif in pharmaceuticals, continues to be a fertile ground for discovery. This technical guide delves into the landscape of research surrounding (S)-benzyl piperidin-3-ylcarbamate and its derivatives, summarizing key findings in their synthesis and biological evaluation as potential therapeutic agents.

While a comprehensive, unified discovery program on this compound derivatives is not extensively documented in publicly available literature, a survey of adjacent research provides valuable insights into the synthesis, biological activities, and structure-activity relationships (SAR) of structurally related compounds. These studies, primarily focused on enzyme inhibition, offer a foundational understanding for future exploration of this specific chemical class.

Synthetic Strategies for Piperidine Carbamates and Related Analogs

The synthesis of piperidine-containing compounds, including those with carbamate functionalities, often involves multi-step sequences. A common strategy for creating enantiomerically pure 3-aminopiperidine derivatives, the core of the target scaffold, starts from readily available chiral precursors like L-glutamic acid. This approach typically involves esterification, protection of the amino group (e.g., with a Boc group), reduction of carboxylic acid functionalities to alcohols, conversion of the diol to a ditosylate, and subsequent cyclization with an appropriate amine, such as benzylamine, to form the N-benzylpiperidine ring.

A general workflow for the synthesis of N-substituted piperidine derivatives can be visualized as a multi-stage process, often beginning with the construction or modification of the piperidine ring, followed by the introduction of the desired side chains and functional groups.

Spectroscopic Profile of (S)-benzyl piperidin-3-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the chiral compound (S)-benzyl piperidin-3-ylcarbamate. Due to the limited availability of directly published spectra for this specific molecule, this document compiles predicted data based on the analysis of closely related compounds and established spectroscopic principles. It serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: Benzyl ((3S)-piperidin-3-yl)carbamate

-

Molecular Formula: C₁₃H₁₈N₂O₂[1]

-

CAS Number: 478646-33-2[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectral data of analogous structures, including various substituted benzylpiperidines and carbamates.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.25 | m | 5H | Ar-H (Phenyl ring) |

| ~ 5.10 | s | 2H | O-CH₂ -Ph |

| ~ 4.90 | br s | 1H | NH -COO |

| ~ 3.70 | m | 1H | Piperidine CH -N |

| ~ 3.10 - 2.90 | m | 2H | Piperidine CH₂ -N (axial) |

| ~ 2.70 - 2.50 | m | 2H | Piperidine CH₂ -N (equatorial) |

| ~ 1.90 - 1.40 | m | 4H | Piperidine -CH₂ -CH₂ - |

| ~ 1.60 | br s | 1H | NH (piperidine) |

Note: Chemical shifts are referenced to TMS (δ 0.00 ppm). The broad singlet for the NH protons may exchange with D₂O.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 156.0 | C =O (Carbamate) |

| ~ 136.5 | Ar-C (Quaternary) |

| ~ 128.5 | Ar-C H |

| ~ 128.0 | Ar-C H |

| ~ 127.8 | Ar-C H |

| ~ 67.0 | O-C H₂-Ph |

| ~ 48.0 | Piperidine C H-N |

| ~ 46.0 | Piperidine C H₂-N |

| ~ 31.0 | Piperidine C H₂ |

| ~ 25.0 | Piperidine C H₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 - 3300 | Medium | N-H Stretch (Amine and Carbamate) |

| ~ 3030 | Medium | C-H Stretch (Aromatic) |

| ~ 2940, 2860 | Medium | C-H Stretch (Aliphatic) |

| ~ 1690 | Strong | C=O Stretch (Carbamate) |

| ~ 1520 | Medium | N-H Bend (Amide II) |

| ~ 1250 | Strong | C-O Stretch (Carbamate) |

| ~ 1100 | Medium | C-N Stretch |

| ~ 740, 700 | Strong | C-H Bend (Aromatic, Monosubstituted) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Fragment Ion |

| 234 | [M]⁺ (Molecular Ion) |

| 143 | [M - C₇H₇O]⁺ |

| 108 | [C₇H₈O]⁺ (Benzyl alcohol radical cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |

| 84 | [C₅H₁₀N]⁺ (Piperidine fragment) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

-

Process the data with a line broadening of 1-2 Hz.

-

IR Spectroscopy

-

Sample Preparation:

-

Thin Film (for oils): If the sample is an oil, a small drop can be placed directly between two KBr or NaCl plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum from approximately 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis. Electrospray Ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 50-300.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the chemical structure of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

In-depth Technical Guide on (S)-benzyl piperidin-3-ylcarbamate: A Review of Publicly Available Scientific Literature

Our extensive search of scientific databases and literature has not yielded specific information on the signaling pathways, molecular targets, or quantitative efficacy of (S)-benzyl piperidin-3-ylcarbamate. The piperidine ring is a common feature in a wide array of CNS drugs due to its favorable physicochemical properties, including its ability to improve metabolic stability and facilitate transport across the blood-brain barrier.[1] However, the specific substitutions on the piperidine ring dictate the pharmacological activity.

While direct information is lacking for the requested molecule, the search did identify related research on other piperidine and benzylpiperazine derivatives that have been investigated for CNS applications. These studies highlight the diverse mechanisms through which such compounds can exert their effects:

-

Histone Deacetylase 6 (HDAC6) Inhibition: Certain benzylpiperazine derivatives have been designed as CNS-penetrant HDAC6 inhibitors, which are being explored as potential therapeutics for neurodegenerative diseases.[2][3] Inhibition of HDAC6 in the brain is considered a promising therapeutic strategy.[2][3]

-

Muscarinic Acetylcholine Receptor (mAChR) Antagonism: Novel pyridazine derivatives containing a piperidine moiety have been developed as potent and CNS-penetrant pan-muscarinic antagonists.[4]

-

GABA Uptake Inhibition: Analogues of (S)-SNAP-5114, which feature a piperidine-3-carboxylic acid core, have been synthesized and evaluated as inhibitors of the murine GABA transporter type 4 (mGAT4).[5]

-

Monoacylglycerol Lipase (MAGL) Inhibition: Benzylpiperidine and benzylpiperazine derivatives have been investigated as reversible inhibitors of monoacylglycerol lipase, a potential target for neurological disorders.[6]

It is plausible that this compound could have been synthesized as part of a larger chemical library for screening against various CNS targets. However, without published data, its specific mechanism of action remains speculative.

Due to the absence of specific data for this compound, this guide cannot provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways. Further research and publication of experimental findings are necessary to elucidate the pharmacological profile of this compound. Researchers interested in this molecule may need to conduct their own in-vitro and in-vivo studies to determine its mechanism of action and potential as a CNS therapeutic.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. usiena-air.unisi.it [usiena-air.unisi.it]

Stereochemistry of Benzyl Piperidin-3-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl piperidin-3-ylcarbamate is a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. The stereochemistry at the C3 position of the piperidine ring is crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the stereochemistry of benzyl piperidin-3-ylcarbamate, including its synthesis, characterization, and the biological relevance of its stereoisomers.

Physicochemical Properties of Benzyl Piperidin-3-ylcarbamate Enantiomers

The separation and characterization of the individual enantiomers of benzyl piperidin-3-ylcarbamate are essential for their use in stereospecific synthesis. The following table summarizes key physicochemical data for the (R)- and (S)-enantiomers.

| Property | (R)-benzyl piperidin-3-ylcarbamate | (S)-benzyl piperidin-3-ylcarbamate |

| Molecular Formula | C₁₃H₁₈N₂O₂[1] | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol [1] | 234.29 g/mol |

| CAS Number | 478646-32-1[1] | 478646-33-2 |

| Appearance | White to off-white solid (predicted) | White to off-white solid (predicted) |

| Melting Point | Data not available in searched literature | Data not available in searched literature |

| Specific Rotation [α]D | Data not available in searched literature | Data not available in searched literature |

| Purity | Typically >97% for commercial samples | Typically >97% for commercial samples |

Experimental Protocols

The synthesis of enantiomerically pure benzyl piperidin-3-ylcarbamate hinges on the availability of the corresponding chiral 3-aminopiperidine precursors. The general approach involves the protection of the 3-amino group with a carboxybenzyl (Cbz) group.

General Procedure for the Synthesis of Benzyl Piperidin-3-ylcarbamate (Cbz-protection)

This protocol is a general method that can be adapted for both the (R)- and (S)-enantiomers starting from the corresponding enantiopure 3-aminopiperidine.

Materials:

-

(R)- or (S)-3-aminopiperidine

-

Benzyl chloroformate (Cbz-Cl)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve the enantiomerically pure 3-aminopiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the non-nucleophilic base (1.1-1.5 eq) to the solution.

-

Slowly add benzyl chloroformate (1.0-1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.

-

Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzyl piperidin-3-ylcarbamate enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

To determine the enantiomeric purity of the synthesized benzyl piperidin-3-ylcarbamate, a chiral HPLC method is necessary. While a specific method for the target compound is not widely published, methods for the precursor 3-aminopiperidine often involve pre-column derivatization to introduce a chromophore. A similar strategy, or direct analysis on a suitable chiral stationary phase (CSP), can be employed.

Example of a Chiral HPLC Method for a Derivatized Precursor: A reported method for determining the enantiomeric purity of (R)-piperidin-3-amine involves derivatization with para-toluenesulfonyl chloride (PTSC).[2]

-

Column: Chiralpak AD-H

-

Mobile Phase: 0.1% diethylamine in ethanol

-

Flow Rate: 0.5 mL/min

-

Detection: UV at 228 nm[2]

This method demonstrates good resolution for the enantiomers of the derivatized amine and can serve as a starting point for developing a method for N-Cbz-3-aminopiperidine.

Logical Workflow for Synthesis and Chiral Analysis

The following diagram illustrates the general workflow for the preparation and stereochemical analysis of an enantiomer of benzyl piperidin-3-ylcarbamate.

Caption: Workflow for the synthesis and chiral analysis of benzyl piperidin-3-ylcarbamate.

Signaling Pathway of DPP-4 Inhibition

Benzyl piperidin-3-ylcarbamate is a crucial intermediate for the synthesis of DPP-4 inhibitors like Linagliptin. DPP-4 inhibitors play a significant role in glucose homeostasis by preventing the degradation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

The signaling pathway is as follows:

-

Food intake stimulates the release of GLP-1 and GIP from the gut.

-

These incretin hormones then act on pancreatic β-cells to enhance glucose-dependent insulin secretion.

-

GLP-1 also suppresses glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.

-

The enzyme DPP-4 rapidly inactivates GLP-1 and GIP.

-

DPP-4 inhibitors block the action of DPP-4, thereby increasing the circulating levels of active GLP-1 and GIP.

-

This prolongation of incretin hormone activity leads to improved glycemic control.

The following diagram illustrates this signaling pathway.

Caption: The signaling pathway of DPP-4 inhibition in glucose metabolism.

Conclusion

The stereochemistry of benzyl piperidin-3-ylcarbamate is a critical aspect of its application in the pharmaceutical industry. The ability to synthesize and analyze enantiomerically pure forms of this intermediate is paramount for the development of safe and effective drugs. This guide has provided an overview of the synthesis, characterization, and the relevant biological signaling pathway associated with the end-products derived from this important chiral building block. Further research into scalable, efficient, and cost-effective methods for the preparation and analysis of these enantiomers will continue to be of high interest to the scientific community.

References

- 1. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 2. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Piperidine-Based Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a vast array of pharmaceuticals.[1][2][3] This six-membered nitrogen-containing heterocycle is a privileged structure due to its prevalence in natural alkaloids and its ability to confer favorable pharmacokinetic properties to drug candidates.[1][2] This technical guide provides an in-depth overview of the synthesis, applications, and signaling pathways associated with key piperidine-based pharmaceutical intermediates, with a focus on precursors for high-profile drugs such as Fentanyl and Donepezil.

Core Piperidine Intermediates: Synthesis and Quantitative Data

The versatility of the piperidine ring allows for a multitude of synthetic strategies to produce highly functionalized intermediates. Common methods include the hydrogenation of pyridine precursors, reductive amination, and various cyclization strategies.[1]

N-Benzyl-4-piperidone: A Gateway Intermediate

N-Benzyl-4-piperidone is a critical building block for numerous piperidine-containing active pharmaceutical ingredients (APIs), including the potent analgesic Fentanyl.[4][5] Its synthesis is a foundational step in many drug development programs.

Experimental Protocol: Synthesis of N-Benzyl-4-piperidone

A common and efficient method for the synthesis of N-Benzyl-4-piperidone involves the reaction of 4-piperidone with benzyl chloride.

-

Materials: 4-piperidone monohydrate hydrochloride, 2-(bromoethyl)benzene, cesium carbonate.

-

Procedure: 4-piperidone monohydrate hydrochloride is alkylated with 2-(bromoethyl)benzene in the presence of cesium carbonate.

-

Purification: The resulting oily mixture is purified by flash column chromatography.[6]

| Intermediate | Synthesis Method | Reagents | Yield (%) | Purity (%) | Analytical Method |

| N-Benzyl-4-piperidone | Alkylation of 4-piperidone | 4-piperidone monohydrate hydrochloride, 2-(bromoethyl)benzene, cesium carbonate | 88 | ≥98 | Flash Column Chromatography, GC-MS |

Table 1: Synthesis and quantitative data for N-Benzyl-4-piperidone.[5][6]

4-Anilinopiperidine Derivatives: Precursors to Opioids

4-Anilinopiperidine and its derivatives are key precursors in the synthesis of fentanyl and its analogues.[7][8] The introduction of the aniline moiety is a critical step that can be achieved through reductive amination.

Experimental Protocol: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

This protocol details the synthesis of a protected 4-anilinopiperidine intermediate.

-

Materials: N-BOC-4-piperidinone, aniline, sodium triacetoxyborohydride (STAB), acetic acid, dichloromethane.

-

Procedure: N-BOC-4-piperidinone, aniline, and acetic acid are dissolved in dichloromethane and cooled. STAB is added portion-wise, and the mixture is stirred overnight.

-

Work-up: The reaction is quenched with aqueous NaOH, and the organic layer is separated and extracted.[2]

| Intermediate | Synthesis Method | Reagents | Yield (%) | Purity (%) | Analytical Method | | --- | --- | --- | --- | --- | | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Reductive Amination | N-BOC-4-piperidinone, aniline, sodium triacetoxyborohydride, acetic acid | High | High (not specified) | Not specified | | 4-(3-trifluoromethyl)phenyl-4-piperidinol | Grignard Reaction | m-bromotrifluoromethylbenzene, N-Benzyl-4-piperidone | 87.9 | 99.0 | Not specified |

Table 2: Synthesis and quantitative data for 4-anilinopiperidine derivatives.[2][4]

Catalytic Hydrogenation of Pyridines

The reduction of substituted pyridines is a fundamental method for accessing a wide range of piperidine derivatives.[9] Platinum oxide (PtO2) is a commonly used catalyst for this transformation.

Experimental Protocol: Catalytic Hydrogenation of Substituted Pyridines with PtO2

-

Materials: Substituted pyridine, platinum oxide (PtO2), glacial acetic acid, hydrogen gas.

-

Procedure: A solution of the substituted pyridine in glacial acetic acid is treated with a catalytic amount of PtO2 under hydrogen gas pressure (50 to 70 bar) at room temperature for 6-10 hours.

-

Work-up: The reaction is quenched with sodium bicarbonate, extracted with ethyl acetate, and the solvent is evaporated.[9][10]

| Starting Material | Product | Catalyst | Yield (%) | Purity (%) | Analytical Method |

| Substituted Pyridines | Substituted Piperidines | PtO2 | Good to Excellent | High | 1H NMR, ESI-MS |

| 4-Pyridinecarbonitrile | 4-(Aminomethyl)piperidine | 10% Pd/C | 99 | 98 | Not specified |

Table 3: Quantitative data for the catalytic hydrogenation of pyridines.[5][9][10]

Purity Determination of Piperidine Intermediates

Ensuring the purity of pharmaceutical intermediates is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for purity assessment.

Methodology: Purity Analysis by HPLC

Reversed-phase HPLC (RP-HPLC) is a widely used method for determining the purity of piperidine derivatives. For compounds lacking a UV chromophore, pre-column derivatization can be employed.

-

Derivatization: The piperidine intermediate is reacted with a derivatizing agent, such as 4-toluenesulfonyl chloride, to introduce a UV-active moiety.

-

Chromatographic Conditions: The derivatized sample is analyzed on a C18 column with a mobile phase typically consisting of a buffered aqueous solution and an organic solvent like acetonitrile.

-

Detection: UV detection is used to quantify the derivatized intermediate and any impurities. The limit of detection can be as low as 0.15 μg/mL.[11][12][13]

Methodology: Purity Analysis by Quantitative NMR (qNMR)

NMR spectroscopy offers a quantitative method for purity determination without the need for derivatization.

-

Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

-

Procedure: A known amount of an internal standard is added to a precisely weighed sample of the piperidine intermediate. The purity of the sample can be calculated by comparing the integrals of the analyte and the internal standard signals.

-

Advantages: qNMR is a primary analytical method that can provide highly accurate and precise purity values.[2][3][14]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of piperidine-based drugs requires knowledge of their interaction with specific biological targets and the downstream signaling cascades they modulate.

Mu-Opioid Receptor Signaling by Fentanyl

Fentanyl exerts its potent analgesic effects by acting as an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

Upon binding of fentanyl, the MOR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins.[10][15][16] The Gα subunit inhibits adenylyl cyclase, decreasing intracellular cAMP levels, while the Gβγ subunit activates inwardly rectifying potassium channels and inhibits voltage-gated calcium channels.[17] These events collectively lead to neuronal hyperpolarization and reduced neurotransmitter release, resulting in analgesia.[17]

Acetylcholinesterase Inhibition by Donepezil

Donepezil, a piperidine-containing drug for Alzheimer's disease, functions by reversibly inhibiting the enzyme acetylcholinesterase (AChE).[1][6]

In a healthy synapse, acetylcholine is released and binds to postsynaptic receptors, propagating a nerve signal. AChE then rapidly hydrolyzes acetylcholine to terminate the signal.[1] Donepezil binds to the active site of AChE, preventing the breakdown of acetylcholine.[1][6] This leads to an increased concentration and prolonged availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is beneficial in Alzheimer's disease.[18]

General Experimental Workflow for Intermediate Synthesis

The synthesis of a pharmaceutical intermediate typically follows a structured workflow from reaction to purified product.

This workflow begins with the chemical reaction of starting materials, which is carefully monitored to determine its completion.[19] Following the reaction, a work-up procedure involving quenching, extraction, and solvent removal is performed to isolate the crude product. Finally, the crude intermediate is purified using techniques such as column chromatography or recrystallization, and its identity and purity are confirmed by analytical methods like HPLC, NMR, and mass spectrometry.[]

References

- 1. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Consistency and Purity [nmr.oxinst.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [guidechem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. regulations.gov [regulations.gov]

- 8. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. researchgate.net [researchgate.net]

- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 18. Donepezil, an acetylcholine esterase inhibitor, and ABT-239, a histamine H3 receptor antagonist/inverse agonist, require the integrity of brain histamine system to exert biochemical and procognitive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biotage.com [biotage.com]

(S)-Benzyl Piperidin-3-ylcarbamate: A Scaffolding Approach for Neurological Disorder Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a notable absence of publicly available research specifically detailing the synthesis, biological activity, and mechanism of action of (S)-benzyl piperidin-3-ylcarbamate in the context of neurological disorders. This guide, therefore, leverages data and protocols from closely related piperidine derivatives to provide a representative technical framework for researchers interested in exploring the potential of this and similar molecules. The experimental protocols, data, and pathways described herein are based on analogous compounds and should be adapted and validated for this compound.

Introduction: The Piperidine Scaffold in CNS Drug Discovery

The piperidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS). Its conformational flexibility and ability to be readily functionalized allow for the precise orientation of pharmacophoric groups to interact with a variety of biological targets. The incorporation of a carbamate moiety at the 3-position and a benzyl group on the piperidine nitrogen, as seen in this compound, offers a chemical space with potential for developing novel therapeutics for a range of neurological and neurodegenerative diseases.

This guide provides an overview of the chemical properties of this compound, a plausible synthetic route, and a discussion of potential therapeutic applications based on the activities of structurally related compounds. Detailed experimental protocols for assays relevant to neurological drug discovery are also presented, alongside visualizations of pertinent signaling pathways and experimental workflows.

Chemical Properties and Synthesis

Chemical Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 847454-42-6[1] |

| Molecular Formula | C13H19ClN2O2[1] |

| Molecular Weight | 270.75 g/mol [1] |

| SMILES | C1C--INVALID-LINK--NC(=O)OCC2=CC=CC=C2.Cl[1] |

| Storage | Inert atmosphere, Room Temperature[1] |

General Synthetic Approach

Caption: Generalized synthetic workflow for this compound.

Potential Therapeutic Applications in Neurological Disorders (Based on Analogs)

Although direct evidence is lacking for the title compound, the broader class of piperidine derivatives has shown promise in several areas of neurological research.

Cholinesterase Inhibition for Alzheimer's Disease

A prominent strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. Several N-benzylpiperidine derivatives have been investigated as cholinesterase inhibitors.

Histone Deacetylase (HDAC) Inhibition

HDAC inhibitors are being explored for a variety of neurological conditions, including neurodegenerative diseases and psychiatric disorders. The piperidine scaffold has been incorporated into the design of selective HDAC6 inhibitors with CNS penetrance.

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

Modulation of muscarinic receptors is a key area of research for various CNS disorders. Piperidine-containing compounds have been developed as pan-muscarinic antagonists.

Representative Biological Data of Analogous Piperidine Derivatives

| Compound Class | Target | Key Findings |

| N-benzylpiperidine carboxamide derivatives | Cholinesterases | Potential inhibitors for the treatment of Alzheimer's disease. |

| Benzylpiperazine derivatives | HDAC6 | Isozyme-selective and CNS-penetrant inhibitors with antidepressant activity. |

| 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines | Muscarinic Acetylcholine Receptors | CNS penetrant pan-muscarinic antagonists. |

Experimental Protocols

The following are representative, detailed protocols for assays commonly used in the evaluation of compounds for neurological disorders. These would be applicable starting points for testing this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of a test compound against acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add 25 µL of the test compound at various concentrations.

-

Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

-

Add 50 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance per minute.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Caption: Experimental workflow for the AChE inhibition assay.

Signaling Pathways in Neurological Disorders

Cholinergic Signaling Pathway in Alzheimer's Disease

A simplified representation of the cholinergic signaling pathway, a key target in Alzheimer's disease therapy, is shown below. Compounds that inhibit AChE would increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Caption: Simplified cholinergic signaling pathway relevant to Alzheimer's disease.

Conclusion

While direct experimental evidence for the role of this compound in neurological disorder research is not currently available in the public domain, its structural features align with scaffolds known to be active against CNS targets. The information and protocols provided in this guide, based on analogous compounds, offer a robust starting point for researchers wishing to investigate the potential of this and related molecules. Further research, including synthesis, in vitro screening, and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.